3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-10-12-21(13-11-20)18-31-19-27(35(33,34)22-8-4-2-5-9-22)28(32)23-16-24(29)26(17-25(23)31)30-14-6-3-7-15-30/h2,4-5,8-13,16-17,19H,3,6-7,14-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXUVESUCXZARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the piperidinyl group: This step may involve nucleophilic substitution or addition reactions.
Sulfonylation: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids or sulfonates.
Scientific Research Applications
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.
Materials Science: The compound’s properties can be utilized in the development of new materials with specific characteristics, such as fluorescence or conductivity.
Chemical Biology: It can be used as a probe or tool compound to study biological processes and molecular interactions.
Industrial Applications: The compound may find use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in therapeutic or biological outcomes.
Interaction with DNA or RNA: The compound could interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Substituent Variations at Position 3 (Sulfonyl Group)
- 3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one (CAS 892774-81-1) : Replaces the benzenesulfonyl group with a 4-chlorophenylsulfonyl moiety. The chlorine atom increases molecular weight (vs. Structural impact: Increased halogen-mediated hydrophobic interactions.
- 1-Benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one : Features a 3-methylphenylsulfonyl group.
Substituent Variations at Position 1 (N1 Group)
- 3-(Benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 892758-72-4) : Substitutes the 4-methylbenzyl group with a propyl chain. Molecular weight: 428.5 g/mol (vs. higher for 4-methylbenzyl). Impact: Reduced aromatic interactions but increased flexibility, which may affect membrane permeability.
- 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS 1111043-90-3) : Replaces sulfonyl with a 4-bromophenyl-oxadiazole group. Molecular weight: 483.3 g/mol (higher due to bromine).
Substituent Variations at Position 7 (Piperidine Group)
- 3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one : Includes a 4-methylpiperidinyl group. Methyl substitution may restrict piperidine ring flexibility, affecting binding pocket interactions.
- 1-Benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one : Also uses 4-methylpiperidinyl, suggesting a preference for sterically modified piperidine in certain analogs.
Comparative Data Table
Key Observations
- Steric Influences : 4-Methylpiperidinyl () may enhance receptor selectivity compared to unsubstituted piperidine.
- N1 Substitutions : The 4-methylbenzyl group in the target compound balances aromatic interactions and steric bulk, contrasting with smaller (methyl, propyl) or larger (benzyl) groups in analogs.
Biological Activity
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a quinoline core and various substituents, suggests diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and comparisons with related compounds.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 892760-53-1 |
| Molecular Formula | C27H25FN2O3S |
| Molecular Weight | 476.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.
- DNA/RNA Interaction : The compound may affect gene expression by interacting with nucleic acids, potentially leading to altered protein synthesis.
Antimicrobial Activity
Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, the compound's structural analogs have demonstrated effectiveness against various bacterial strains. In vitro assays indicated that the minimum inhibitory concentration (MIC) for certain derivatives was comparable to standard antibiotics, suggesting potential as an antimicrobial agent.
Antiviral Activity
Research into the antiviral properties of quinoline derivatives has revealed promising results against viruses such as Hepatitis B. In vitro studies indicated that related compounds could inhibit viral replication effectively at low concentrations (10 µM), suggesting that this compound may also possess similar antiviral properties.
Case Studies
Several case studies have explored the biological activity of quinoline derivatives:
- Anti-inflammatory Effects : A study demonstrated that a similar compound exhibited significant anti-inflammatory activity in rat models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Research has indicated that quinoline derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to inhibit cell proliferation was evaluated in various cancer cell lines.
- Cytotoxicity Assessments : Cytotoxicity assays revealed that while some derivatives were effective against cancer cells, they maintained low toxicity levels in normal cells, highlighting their selectivity.
Comparison with Similar Compounds
When compared to other quinoline derivatives, such as 3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one, the target compound showed enhanced potency in certain biological assays. This comparison is crucial for understanding structure–activity relationships (SAR) and optimizing lead compounds for further development.
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can purity be ensured during scale-up?
Methodological Answer:
The synthesis typically involves sequential functionalization of the quinolin-4-one core. Key steps include:
- Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Piperidine Substitution : Install the piperidin-1-yl group at position 7 using a Buchwald-Hartwig coupling or nucleophilic aromatic substitution, depending on halogenation status .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity. Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/0.1% TFA in water) .
For scale-up, replace DMF with less toxic solvents (e.g., THF) and optimize reaction time/temperature using DoE (Design of Experiments) to minimize byproducts .
Basic Question: How should structural characterization be performed to confirm regiochemistry and substituent orientation?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzenesulfonyl group’s para-substitution is confirmed by a singlet in the aromatic region (δ 7.8–8.2 ppm). The piperidinyl protons show distinct splitting patterns (δ 1.5–3.0 ppm) .
- X-ray Crystallography : Resolve ambiguity in the [(4-methylphenyl)methyl] orientation. Compare experimental data with Cambridge Structural Database entries for quinolin-4-one derivatives .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 521.1821) .
Advanced Question: How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
Methodological Answer:
Contradictions often arise from polymorphic forms or residual solvents. Address this by:
- DSC/TGA : Identify polymorphs (endothermic peaks) and hydrate formation .
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, chloroform) under controlled humidity. Use UV-Vis spectroscopy (λ = 270 nm) for quantification .
- Molecular Dynamics Simulations : Predict solvation free energy to guide solvent selection .
Advanced Question: What strategies are recommended for optimizing HPLC methods to separate this compound from its regioisomers?
Methodological Answer:
- Column Selection : Use Chromolith® RP-18e (monolithic silica) for high resolution .
- Mobile Phase : Test ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to improve peak symmetry. Optimize pH (4.6–5.0) with acetate buffer .
- Gradient Elution : Start at 30% acetonitrile, ramp to 70% over 15 min. Validate with spiked samples of synthetic regioisomers .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound’s kinase inhibition profile?
Methodological Answer:
- Analog Synthesis : Modify the [(4-methylphenyl)methyl] group (e.g., replace with 4-fluorobenzyl or cyclohexylmethyl) and test against kinase panels (e.g., CDK2, EGFR) .
- Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets. Compare with experimental IC50 values .
- Meta-Analysis : Cross-reference inhibition data with PubChem BioAssay entries (AID 1259401) to identify off-target effects .
Advanced Question: What experimental approaches can reconcile discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- ADME Profiling : Measure metabolic stability (human liver microsomes, t1/2 > 60 min preferred) and plasma protein binding (equilibrium dialysis) .
- Pharmacokinetics : Administer IV/PO doses in rodents; collect plasma at 0–24 hr. Use LC-MS/MS (LOQ = 1 ng/mL) to correlate exposure with efficacy .
- Tissue Distribution : Quantify compound levels in target organs (e.g., brain for CNS targets) via homogenization and extraction .
Advanced Question: How can computational models predict and mitigate potential toxicity risks?
Methodological Answer:
- In Silico Tox Screening : Use Derek Nexus to flag structural alerts (e.g., quinoline-related hepatotoxicity) .
- Reactive Metabolite Prediction : Glutathione trapping assays combined with LC-MS to identify thioether adducts .
- Cardiotoxicity Assays : Patch-clamp hERG channel inhibition (IC50 > 10 μM desired) .
Advanced Question: What are the best practices for analyzing photostability under varying light conditions?
Methodological Answer:
- ICH Guidelines : Expose solid/liquid samples to UV (320–400 nm) and visible light (1.2 million lux-hours). Monitor degradation via HPLC .
- Radical Scavengers : Add 0.1% ascorbic acid to solutions; compare degradation rates with/without antioxidants .
- Degradation Pathway Mapping : Isolate photoproducts (e.g., sulfoxide derivatives) using preparative HPLC and characterize via NMR .
Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates. Identify via LC-MS/MS .
- CRISPR Knockout Screens : Generate gene-knockout cell lines (e.g., CDK2 KO) to confirm target dependency .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (FDR < 0.05) to map downstream pathways .
Advanced Question: What methodologies are effective in resolving crystallinity issues during formulation development?
Methodological Answer:
- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., methanol, acetone) to identify stable forms .
- Amorphous Dispersion : Prepare with HPMC-AS (1:1 ratio) via spray drying. Confirm stability by XRD and DSC .
- Accelerated Stability Testing : Store at 40°C/75% RH for 3 months; monitor recrystallization via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
